molecular formula C20H18ClN3O2 B2453684 N-(2-chlorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide CAS No. 1251635-43-4

N-(2-chlorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide

Cat. No.: B2453684
CAS No.: 1251635-43-4
M. Wt: 367.83
InChI Key: JXRYYDIQZGZZSA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.83. The purity is usually 95%.
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Scientific Research Applications

Ligand-Protein Interactions and Photovoltaic Efficiency

  • A study highlighted the synthesis of benzothiazolinone acetamide analogs and their spectroscopic and quantum mechanical studies. These compounds exhibited good light harvesting efficiency (LHE) and significant free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Molecular docking studies indicated that these compounds have potential ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1), suggesting a role in biological systems as well (Mary et al., 2020).

Antibacterial Agents

  • Another research effort focused on the synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives, starting from a common intermediate. These compounds were evaluated for their antibacterial activity, showcasing significant effects and highlighting their potential as antibacterial agents (Ramalingam et al., 2019).

Anticancer Activity

  • A novel naphthyridine derivative demonstrated anticancer activity in human melanoma A375 cells. The study found that at low concentrations, the compound induces necroptosis, and at high concentrations, it induces apoptosis. This dual mode of action, mediated through the upregulation of death receptors and scaffold proteins, suggests its potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Corrosion Inhibitors

  • Acetamide derivatives, including those with long alkyl side chains, were synthesized and evaluated for their corrosion prevention efficiencies. Tested in both acidic and mineral oil mediums, these compounds showed promising results as corrosion inhibitors, highlighting their applicability in protecting materials from corrosive environments (Yıldırım & Cetin, 2008).

Immunopharmacological Profile

  • The compound Sch 40120, structurally similar to the specified acetamide, was studied for its immunopharmacological profile. It was found to inhibit leukotrienes and suppress acute inflammatory responses effectively. While its in vivo potency in suppressing immune responses in models of chronic inflammatory diseases was moderate, its activity suggests potential utility in treating conditions like psoriasis (Smith et al., 1993).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-15-6-2-4-8-18(15)23-19(25)12-24-10-9-17-14(11-24)20(26)13-5-1-3-7-16(13)22-17/h1-8H,9-12H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRYYDIQZGZZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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